

Application Notes and Protocols for In Vitro Characterization of LK 204-545

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Compound of Interest

Compound Name: LK 204-545

Cat. No.: B15618054

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These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of **LK 204-545**, a potent and highly selective β 1-adrenoceptor antagonist. The following sections detail the methodologies for key experiments to determine the binding affinity and functional activity of this compound.

Introduction

LK 204-545, with the chemical name (+/-)-1-(2-(3-(2-cyano-4-(2-cyclopropyl-methoxy-ethoxy)phenoxy)-2-hydroxy-propyl-amino)-ethyl)-3-(4-hydroxyphenyl) urea, is a valuable pharmacological tool for studying the role of the β 1-adrenoceptor in various physiological and pathological processes.^[1] Its high selectivity for the β 1-adrenoceptor over β 2- and β 3-adrenoceptors makes it a preferred ligand for studies requiring precise targeting of this receptor subtype.^{[1][2]} Recent research has also explored its potential as a partial agonist, expanding its utility in investigating nuanced adrenoceptor signaling.^{[3][4]}

Quantitative Data Summary

The following tables summarize the quantitative data for **LK 204-545**, providing key metrics for its binding affinity and selectivity.

Table 1: Radioligand Binding Affinities of **LK 204-545** at Human β -Adrenoceptors

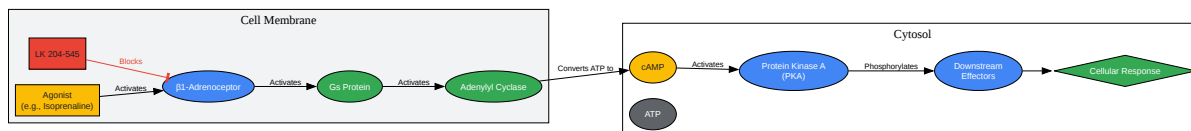
Receptor Subtype	Radioligand	Cell Line	pKi	Reference
β 1-Adrenoceptor	[125I]-Iodocyanopindolol	CHO	8.2 - 8.5	[5]
β 2-Adrenoceptor	[125I]-Iodocyanopindolol	CHO	5.2	[6]
β 3-Adrenoceptor	[125I]-Iodocyanopindolol	CHO	-	[1]

Table 2: Selectivity Ratios of **LK 204-545**

Selectivity Ratio	Value	Reference
β 1/ β 2	~1800-fold	[1]
β 1/ β 3	~17000-fold	[1]

Signaling Pathway

The β 1-adrenoceptor, upon activation by an agonist, primarily couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. As an antagonist, **LK 204-545** blocks this signaling cascade by preventing agonist binding to the receptor.



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Caption: β_1 -Adrenoceptor Signaling Pathway and Point of Inhibition by **LK 204-545**.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of **LK 204-545**.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (K_i) of **LK 204-545** for the β_1 -adrenoceptor.

Experimental Workflow:

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References

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